3-(2-Methoxyphenyl)-5-phenylisoxazole
Description
Historical Context of Isoxazole Derivatives in Heterocyclic Chemistry
The exploration of isoxazole derivatives began in earnest with the pioneering work of Ludwig Claisen, who synthesized the first isoxazole compound in 1903 via the oximation of propargylaldehyde acetal. This discovery laid the groundwork for understanding the reactivity and aromaticity of five-membered heterocycles containing both nitrogen and oxygen. Early synthetic methods, such as 1,3-dipolar cycloadditions between nitrile oxides and alkynes, enabled the systematic construction of isoxazole scaffolds. By the mid-20th century, the pharmacological potential of these compounds became evident, particularly with the development of beta-lactamase-resistant antibiotics like cloxacillin and dicloxacillin, which feature isoxazolyl groups to enhance stability against enzymatic degradation.
The 21st century has seen advancements in regioselective synthesis, such as copper-catalyzed reactions and environmentally benign protocols using deep eutectic solvents. These innovations have expanded the accessibility of polysubstituted isoxazoles, including derivatives like 3-(2-Methoxyphenyl)-5-phenylisoxazole. Notably, the integration of computational modeling and spectroscopic techniques has refined the design of isoxazole-based inhibitors for enzymes such as xanthine oxidase and cyclooxygenase, underscoring their versatility in drug discovery.
Structural Uniqueness of 3-(2-Methoxyphenyl)-5-phenylisoxazole
The molecular architecture of 3-(2-Methoxyphenyl)-5-phenylisoxazole (C₁₆H₁₃N₃O, molecular weight 253.29 g/mol) features a central isoxazole ring substituted at positions 3 and 5 with a 2-methoxyphenyl group and a phenyl group, respectively. The isoxazole core itself is electron-rich due to the conjugated π-system, with the oxygen atom at position 1 and nitrogen at position 2 contributing to its aromatic character. The methoxy (-OCH₃) substituent on the phenyl ring introduces electron-donating effects, which modulate the compound’s electronic density and influence its reactivity in nucleophilic or electrophilic reactions.
Key structural attributes include:
- Regioselective Substitution : The 3- and 5-positions of the isoxazole ring are favored for functionalization due to their electronic compatibility with aryl groups. This regioselectivity is critical for maintaining aromatic stability while enabling diversification of biological activity.
- Conformational Rigidity : The planar isoxazole ring restricts rotational freedom, enhancing binding affinity to biological targets. This rigidity is exploited in drug design to improve pharmacokinetic properties.
- Intermolecular Interactions : The methoxy group participates in hydrogen bonding and van der Waals interactions, as demonstrated in molecular docking studies of analogous compounds targeting cyclooxygenase-2 (COX-2).
Synthetic routes to this compound often begin with the cycloaddition of nitrile oxides to alkynes, followed by Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the aryl groups. For instance, copper-mediated coupling reactions between preformed isoxazole intermediates and methoxy-substituted phenylboronic acids have yielded high-purity products. Spectroscopic characterization via nuclear magnetic resonance (NMR) and mass spectrometry confirms the substitution pattern, with distinct signals for the methoxy protons (δ ~3.8 ppm) and aromatic protons (δ ~7.0–8.5 ppm).
Properties
CAS No. |
89263-88-7 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C16H13NO2/c1-18-15-10-6-5-9-13(15)14-11-16(19-17-14)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI Key |
LWPRHPLLVSJQFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-5-phenylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzohydroxamic acid with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 3-(2-Methoxyphenyl)-5-phenylisoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-5-phenylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
One significant application of 3-(2-Methoxyphenyl)-5-phenylisoxazole is its antimicrobial properties. Research has demonstrated that derivatives of isoxazole compounds exhibit strong bacteriostatic effects against various pathogens. For instance, studies have shown that compounds in this class can effectively inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
Case Study: Antimicrobial Efficacy
A patent describes the synthesis and testing of isoxazole derivatives, including 3-(2-Methoxyphenyl)-5-phenylisoxazole, which showed significant antibacterial activity. The compound was tested against several strains, yielding promising results in inhibiting bacterial growth across a range of concentrations (Table 1) .
| Bacterial Strain | Inhibition Observed |
|---|---|
| Staphylococcus aureus | Strong |
| Bacillus pumilus | Moderate |
| Klebsiella pneumoniae | Strong |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Weak |
Anti-inflammatory Properties
Another critical application of 3-(2-Methoxyphenyl)-5-phenylisoxazole lies in its anti-inflammatory effects. Research has indicated that this compound can inhibit pro-inflammatory pathways, particularly through the suppression of STAT3 activation in immune cells.
Case Study: Inhibition of Inflammatory Responses
In vitro studies demonstrated that treatment with 3-(2-Methoxyphenyl)-5-phenylisoxazole significantly reduced the expression of inflammatory markers such as iNOS and COX-2 in macrophages stimulated by lipopolysaccharides (LPS) . These findings suggest potential therapeutic uses in conditions characterized by chronic inflammation, such as rheumatoid arthritis.
Potential Therapeutic Applications
The compound's pharmacological profile suggests it may be beneficial in treating various diseases. Its ability to modulate immune responses and inhibit bacterial growth positions it as a candidate for further development in therapeutic settings.
Case Study: Tuberculosis Treatment
Recent studies have explored the use of isoxazole derivatives as inhibitors of MptpB, a phosphatase involved in the survival of Mycobacterium tuberculosis. The compound demonstrated efficacy in reducing bacterial loads in infected macrophages and showed promise in animal models of tuberculosis . This highlights its potential role in developing new treatments for drug-resistant strains.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-5-phenylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Electron-withdrawing groups (e.g., NO₂ in 1f) reduce electron density, favoring nucleophilic attack .
Stereochemical and Structural Variations :
- The dihedral angle between the isoxazole and phenyl rings varies significantly with substituent position. For example, 5-(3-methoxyphenyl)-3-phenylisoxazole shows a 17.1° angle , while methyl 3-phenylisoxazole-5-carboxylate has a 19.79° angle . These angles influence packing efficiency and intermolecular interactions (e.g., hydrogen bonding).
Synthetic Yields :
- Yields for 1c (61%) are higher than bromo- (1e , 53%) and nitro-substituted (1f , 52%) analogs, suggesting methoxy groups may stabilize intermediates or reduce side reactions .
Challenges in Isomer Differentiation :
- 3- and 5-phenylisoxazole isomers exhibit nearly identical melting points, complicating purification. Nitration studies reveal that impurities in starting materials can lead to erroneous structural assignments .
Biological Activity
3-(2-Methoxyphenyl)-5-phenylisoxazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- IUPAC Name : 3-(2-Methoxyphenyl)-5-phenylisoxazole
- CAS Number : 89263-88-7
- Molecular Formula : C16H15N3O
- Molecular Weight : 265.31 g/mol
The biological activity of 3-(2-Methoxyphenyl)-5-phenylisoxazole is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has shown potential as an enzyme inhibitor and receptor modulator, which can lead to significant therapeutic effects.
Antimicrobial Properties
Research indicates that derivatives of 3-(2-Methoxyphenyl)-5-phenylisoxazole exhibit notable antimicrobial activities. A study demonstrated that certain isoxazole derivatives displayed effective inhibition against various bacterial strains, suggesting potential for development as antimicrobial agents .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, a series of synthesized isoxazole derivatives were evaluated for their cytotoxicity against different cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 15.4 | Apoptosis |
| HeLa | 12.8 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
The anti-inflammatory properties of 3-(2-Methoxyphenyl)-5-phenylisoxazole have also been investigated. In a model using lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Case Studies
-
Case Study on Antimicrobial Activity :
A study conducted on various isoxazole derivatives indicated that those containing methoxy groups showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1.0 to 5.0 μg/mL, demonstrating significant potency compared to standard antibiotics . -
Case Study on Anticancer Activity :
In vitro studies demonstrated that the compound induced a dose-dependent reduction in cell viability in MCF-7 cells, with an IC50 value of approximately 15 μM. Further analysis via flow cytometry revealed that the compound promoted apoptosis through the activation of caspase pathways .
Q & A
Basic: What are the common synthetic routes for 3-(2-Methoxyphenyl)-5-phenylisoxazole?
Answer:
The compound is typically synthesized via cycloaddition reactions. A validated method involves hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. For example, nitrile oxides generated from hydroxylamine derivatives react with substituted alkynes under mild conditions (e.g., THF, 0–25°C) to form the isoxazole core. Post-cyclization functionalization, such as methoxy group introduction, can be achieved via palladium-catalyzed coupling or direct substitution . Yields range from 50–70%, with purification via column chromatography. Confirmatory techniques include HRMS (e.g., calculated [M+H]⁺: 278.0943) and NMR to verify regioselectivity .
Basic: What spectroscopic techniques are critical for confirming the structure of 3-(2-Methoxyphenyl)-5-phenylisoxazole?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Essential for confirming molecular weight and fragmentation patterns (e.g., observed [M+H]⁺ at 278.0943 vs. calculated) .
- ¹H/¹³C NMR: Key for verifying substitution patterns. For example, aromatic protons in the 2-methoxyphenyl group appear as a singlet (~δ 3.8 ppm for OCH₃), while isoxazole protons resonate between δ 6.5–8.0 ppm .
- IR Spectroscopy: Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
Advanced: How can regioselective deuteration at the C5 position of the isoxazole ring be achieved?
Answer:
Regioselective deuteratation is performed via lithiation at low temperatures (-40°C). A protocol involves treating the compound with n-butyllithium in THF, followed by quenching with D₂O. This selectively substitutes the C5 proton with deuterium (70% yield). Confirm using ¹H NMR: disappearance of the C5 proton signal and isotopic mass shift in HRMS .
Advanced: How should researchers address contradictory spectral data during characterization?
Answer:
- Cross-Validation: Compare NMR/HRMS data with literature values for analogous compounds (e.g., 3-(4-Fluorophenyl)-5-phenylisoxazole in ).
- Isotopic Labeling: Use deuterated analogs to isolate overlapping signals in NMR .
- X-ray Crystallography: Resolve ambiguities in regiochemistry by determining crystal structures .
Advanced: What strategies improve reaction yields in isoxazole synthesis?
Answer:
- Catalyst Optimization: Transition metals (e.g., Pd, Cu) enhance coupling efficiency for aryl substitutions. For cycloadditions, iodine-based catalysts improve regiocontrol .
- Solvent Effects: Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates. Lower temperatures (-40°C to 0°C) minimize side reactions .
- Purification: Use gradient elution in column chromatography to separate regioisomers .
Advanced: How do substituents influence the electronic properties of 3-(2-Methoxyphenyl)-5-phenylisoxazole?
Answer:
- Electron-Donating Groups (e.g., -OCH₃): Increase electron density on the isoxazole ring, altering reactivity in electrophilic substitutions. Computational studies (DFT) predict charge distribution at C3 and C5 positions .
- Substituent Position: The 2-methoxy group induces steric hindrance, affecting regioselectivity in cross-coupling reactions. Compare with 3- or 4-substituted analogs using Hammett parameters .
Basic: What safety protocols are recommended for handling 3-(2-Methoxyphenyl)-5-phenylisoxazole?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct reactions in a fume hood due to potential volatile byproducts.
- Storage: Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced: What computational tools aid in predicting the bioactivity of 3-(2-Methoxyphenyl)-5-phenylisoxazole derivatives?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase for anti-inflammatory activity, as seen in related isoxazoles ).
- QSAR Models: Correlate substituent electronic parameters (Hammett σ, π) with biological activity data from in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
